molecular formula C12H9NO4 B8586229 2-Carboxy-4-methoxycarbonylquinoline

2-Carboxy-4-methoxycarbonylquinoline

Cat. No.: B8586229
M. Wt: 231.20 g/mol
InChI Key: JCYDASVNFXUHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-4-methoxycarbonylquinoline is a multifunctional quinoline derivative designed for advanced research and development. This compound serves as a versatile synthon in organic synthesis and medicinal chemistry, particularly in the construction of complex molecules for pharmaceutical applications. Its molecular structure, featuring both a carboxylic acid and a methyl ester functional group, allows for selective derivatization, making it a valuable precursor for generating compound libraries. Quinoline cores are frequently investigated for their diverse biological activities, and this bifunctional reagent is ideally suited for projects aimed at developing new therapeutic agents, such as kinase inhibitors or other targeted therapies . Researchers can utilize this compound in cross-coupling reactions, amide bond formation, and cyclization strategies to create novel chemical entities. It is supplied as a high-purity solid for reliable and reproducible results in experimental settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

4-methoxycarbonylquinoline-2-carboxylic acid

InChI

InChI=1S/C12H9NO4/c1-17-12(16)8-6-10(11(14)15)13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,14,15)

InChI Key

JCYDASVNFXUHRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis of 2 Carboxy 4 Methoxycarbonylquinoline

The synthesis of 2-Carboxy-4-methoxycarbonylquinoline is not explicitly detailed in readily accessible literature. However, its structure suggests that it could be prepared through modifications of established methods for synthesizing quinoline-2,4-dicarboxylic acids and their derivatives.

One plausible approach involves the synthesis of dimethyl quinoline-2,4-dicarboxylate followed by selective hydrolysis of the ester at the 2-position. The synthesis of the diester can be achieved through several named reactions.

A notable method for the synthesis of quinoline-2,4-dicarboxylate scaffolds involves a one-pot reaction of aryl amines with dimethyl acetylenedicarboxylate (B1228247), catalyzed by molecular iodine. This approach is advantageous due to its metal-free conditions and high regioselectivity.

Another classical approach is the Pfitzinger reaction , which involves the condensation of isatin (B1672199) with a compound containing an active methylene (B1212753) group in the presence of a base to yield a quinoline-4-carboxylic acid. An improved Pfitzinger reaction allows for the direct synthesis of quinoline-4-carboxylic esters. A variation of this could potentially be adapted to introduce substituents at the 2-position.

The Doebner reaction , a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, is a well-established method for the synthesis of quinoline-4-carboxylic acids. Modifications of this reaction could potentially be explored for the synthesis of the target molecule.

Once the dimethyl quinoline-2,4-dicarboxylate is obtained, selective hydrolysis of the ester at the 2-position would be required. This could be challenging due to the similar reactivity of the two ester groups. Careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the hydrolyzing agent, would be crucial to achieve the desired mono-acid.

Mechanistic and Kinetic Investigations of Reactions Involving 2 Carboxy 4 Methoxycarbonylquinoline

Reaction Mechanism Elucidation for Synthetic Pathways

The formation of 2-Carboxy-4-methoxycarbonylquinoline can be envisioned through pathways analogous to the Doebner and Pfitzinger reactions. These multicomponent reactions provide a framework for understanding the bond-forming events leading to the quinoline (B57606) core.

The Doebner reaction , which typically involves an aniline (B41778), an aldehyde, and pyruvic acid, offers a plausible route. wikipedia.orgwikipedia.org Two primary mechanistic pathways are proposed for the Doebner reaction. wikipedia.org The first pathway initiates with an aldol (B89426) condensation between the enol form of pyruvic acid and an aldehyde, which in the context of synthesizing the target molecule, would likely be a glyoxylic acid derivative to introduce the C2-carboxyl group. This condensation would form a β,γ-unsaturated α-ketocarboxylic acid. wikipedia.org This intermediate then undergoes a Michael addition with an aniline derivative. wikipedia.org Subsequent cyclization onto the benzene (B151609) ring, followed by dehydration, would yield the quinoline-4-carboxylic acid scaffold. wikipedia.org To obtain the 4-methoxycarbonyl group, a final esterification step would be necessary.

An alternative mechanism for the Doebner reaction begins with the formation of a Schiff base from the aniline and the aldehyde. This Schiff base then reacts with the enol of pyruvic acid to form an aniline derivative, which proceeds through cyclization and dehydration as described above. wikipedia.org

The Pfitzinger reaction provides another potential synthetic route, starting from isatin (B1672199) or a derivative. wikipedia.orgresearchgate.net The reaction mechanism commences with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.orgresearchgate.net This intermediate can then react with a carbonyl compound. To achieve the desired substitution pattern of this compound, the carbonyl reactant would need to be a β-keto ester, such as methyl pyruvate (B1213749). The reaction would proceed through the formation of an imine and then an enamine, which subsequently cyclizes and dehydrates to yield the final quinoline derivative. wikipedia.orgresearchgate.net

A visual representation of a plausible Doebner-type reaction mechanism is outlined below:

StepDescriptionReactantsIntermediate
1Aldol CondensationEnol of pyruvic acid, Glyoxylic acidβ,γ-unsaturated α-ketocarboxylic acid
2Michael Additionβ,γ-unsaturated α-ketocarboxylic acid, AnilineAniline derivative
3Cyclization & DehydrationAniline derivativeDihydroquinoline intermediate, then Quinoline core
4EsterificationQuinoline-2,4-dicarboxylic acid, Methanol (B129727)This compound

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming the proposed mechanistic pathways. In the context of the Doebner and Pfitzinger reactions, several key intermediates are postulated.

For the Doebner reaction , the primary intermediates are the initially formed β,γ-unsaturated α-ketocarboxylic acid or the Schiff base, depending on the operative mechanism. wikipedia.org Following this, the aniline derivative formed through Michael addition or reaction with the Schiff base is a critical intermediate. wikipedia.org Dihydroquinoline species are also expected as immediate precursors to the final aromatic quinoline ring. nih.gov While these intermediates are often transient and not isolated, their presence can be inferred through spectroscopic techniques such as NMR and mass spectrometry of the reaction mixture at various time points, or by trapping experiments.

In the Pfitzinger reaction , the ring-opened keto-acid resulting from the hydrolysis of isatin is a key isolable intermediate. wikipedia.org The subsequent imine and enamine intermediates, formed from the reaction of the keto-acid with the carbonyl compound, are generally more reactive and less readily isolated. wikipedia.org Their formation is a critical step leading to the intramolecular cyclization.

Reaction PathwayKey Intermediates
Doebner Reaction (Aldol-first)β,γ-unsaturated α-ketocarboxylic acid, Aniline derivative, Dihydroquinoline
Doebner Reaction (Schiff base-first)Schiff base, Aniline derivative, Dihydroquinoline
Pfitzinger ReactionKeto-acid (from isatin), Imine, Enamine

Kinetic Studies and Reaction Rate Determination

For the Doebner reaction , the rate can be influenced by the concentration of the reactants (aniline, aldehyde, and pyruvic acid) and the catalyst. The reaction is often carried out at elevated temperatures, suggesting a significant activation energy barrier. The nature of the substituents on the aniline and aldehyde can also play a role; electron-donating groups on the aniline generally facilitate the initial nucleophilic attack, while the reactivity of the aldehyde is also a key factor. acs.org

In the Pfitzinger reaction , the initial hydrolysis of isatin is typically rapid in the presence of a strong base. The subsequent condensation with the carbonyl compound and the cyclization step are likely to be rate-determining. The concentration of the base is a critical parameter, as it is involved in both the initial ring-opening and in catalyzing the condensation steps.

Kinetic investigations would typically involve monitoring the disappearance of reactants and the appearance of the product over time, often using techniques like HPLC or NMR spectroscopy. Such studies would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant.

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives play a pivotal role in directing the course and efficiency of the synthesis of quinoline derivatives.

In the Doebner reaction , acid catalysts are commonly employed. rsc.org These can include Brønsted acids (like hydrochloric acid or p-toluenesulfonic acid) or Lewis acids (such as zinc chloride or boron trifluoride). nih.govacs.org The acid catalyst can activate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial aldol condensation or Schiff base formation. The catalyst can also promote the cyclization and dehydration steps. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.

The Pfitzinger reaction is characteristically base-catalyzed. researchgate.net Strong bases like potassium hydroxide or sodium hydroxide are used to promote the initial hydrolysis of isatin. wikipedia.orgresearchgate.net The basic conditions also facilitate the enolate formation from the carbonyl reactant, which is necessary for the condensation with the keto-acid intermediate. The concentration and nature of the base can significantly impact the reaction yield and purity of the product.

Recent advancements have also explored the use of heterogeneous catalysts, which can offer advantages in terms of separation and reusability. rsc.org

ReactionTypical Catalysts/AdditivesRole of Catalyst/Additive
Doebner ReactionBrønsted acids (e.g., HCl, p-TsOH), Lewis acids (e.g., ZnCl₂, BF₃)Activation of carbonyl groups, promotion of cyclization and dehydration
Pfitzinger ReactionStrong bases (e.g., KOH, NaOH)Hydrolysis of isatin, promotion of condensation reactions

Computational Chemistry and Theoretical Studies of 2 Carboxy 4 Methoxycarbonylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of quinoline (B57606) derivatives.

Theoretical studies on various substituted quinolines have successfully characterized their electronic structure. For instance, the electronic structure of gaseous quinoline and its substituted analogues has been investigated using valence and core level photoemission spectroscopy, with the outer valence Green's function (OVGF) method providing a reliable assignment of spectral features. bohrium.com DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to optimize molecular geometries and compute key electronic properties. bohrium.comufms.br

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the reactivity and electronic transitions of these molecules. In studies of quinoline derivatives, DFT has been used to calculate HOMO-LUMO energy gaps, which are important indicators of chemical reactivity and kinetic stability. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis helps in understanding intramolecular interactions, such as hyperconjugative interactions and charge delocalization within the quinoline system. ufms.breurjchem.com For many quinoline derivatives, π-π* interactions are found to be predominant. ufms.br Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. ufms.brnih.gov

Table 1: Representative Theoretical Methods for Electronic Structure Analysis of Quinoline Derivatives

MethodBasis SetProperties CalculatedReference
Density Functional Theory (DFT)6-311++G(d,p)Thermodynamic quantities, Reactivity identifiers, MEP ufms.br
Outer Valence Green's Function (OVGF)-Valence ionization energies bohrium.com
Time-Dependent DFT (TD-DFT)-Electronic excitation energies, Absorption and emission spectra acs.org

While specific reaction pathway modeling for 2-Carboxy-4-methoxycarbonylquinoline is not detailed in the available literature, computational methods are widely used to study reaction mechanisms in related systems. For example, theoretical calculations can delineate feasible reaction mechanisms for the gas-phase reactivity of substituted quinolyloxenium cations. acs.org DFT is a common tool for locating transition states and calculating activation energies, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. These computational approaches have been applied to understand the synthesis of quinoline-4-carboxylic acids, such as in the Doebner reaction, by modeling the reaction intermediates and transition states. acs.org

Conformational Analysis and Energy Minimization

The conformational landscape of substituted quinolines is critical to their biological activity and physical properties. Computational methods are used to identify stable conformers and determine their relative energies. Geometry optimization is a standard procedure in computational studies of quinoline derivatives, often performed using DFT methods like B3LYP with various basis sets. bohrium.com These calculations help in determining the most stable three-dimensional structure of the molecule by finding the minimum on the potential energy surface. For flexible molecules, a systematic conformational search can be performed to identify all low-energy conformers.

Tautomeric Equilibrium Studies (e.g., keto-enol tautomerism in related quinolones)

Tautomerism is a significant phenomenon in quinoline chemistry, particularly in hydroxyquinolines, which can exist in equilibrium with their quinolone tautomers. rsc.orgresearchgate.net The position of this equilibrium can be influenced by substituents, solvent, and temperature. rsc.org Computational studies, primarily using DFT, have been effectively employed to predict the relative stabilities of tautomers. rsc.orgresearchgate.net

For 4-hydroxyquinolines, the equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is a key area of investigation. rsc.org Spectroscopic data combined with DFT calculations have shown that the equilibrium can be determined by the strength of intramolecular hydrogen bonds. rsc.org For instance, a hydrogen bond acceptor at the 3-position can favor the enol form. rsc.org In many cases, the keto form of 4(1H)-quinolones is found to be more stable, especially in the solid state and in polar solutions. rsc.org The study of tautomerism is crucial as the different tautomers can exhibit distinct chemical and biological properties.

Table 2: Factors Influencing Tautomeric Equilibrium in Quinolones

FactorInfluence on EquilibriumReference
SubstituentsElectronic and steric effects can shift the equilibrium. rsc.org
Solvent PolarityPolar solvents can stabilize one tautomer over another. rsc.org
Intramolecular Hydrogen BondingCan stabilize specific tautomeric forms. rsc.org

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies for quinoline derivatives are often performed using DFT, and the results are compared with experimental data to aid in the assignment of spectral bands. eurjchem.com Similarly, TD-DFT is a widely used method for predicting UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. acs.org These theoretical spectra can provide insights into the electronic transitions occurring within the molecule.

For NMR spectroscopy, theoretical calculations of chemical shifts can be performed to assist in the structural elucidation of complex molecules. Studies on substituted quinoline derivatives have shown a high correlation between theoretical and experimental NMR chemical shift values, confirming the consistency of the computational results. nih.gov

Advanced Applications in Organic Synthesis and Coordination Chemistry

2-Carboxy-4-methoxycarbonylquinoline as a Versatile Organic Building Block

The inherent structural features of this compound, namely the rigid aromatic core and the differentially reactive carboxylic acid and ester groups, make it a valuable synthon in organic chemistry. The quinoline (B57606) nucleus itself is a key component in many biologically active compounds, and methods to construct this core are of significant interest. For instance, metal-free, one-pot protocols have been developed for the synthesis of the parent quinoline-2,4-dicarboxylate scaffold from aryl amines and acetylenedicarboxylates, highlighting the accessibility of this class of compounds. rsc.org

The concept of modular assembly relies on the use of versatile building blocks that can be sequentially and selectively combined to create larger, more complex structures. The distinct reactivity of the C2-carboxylic acid and the C4-methyl ester in this compound allows it to serve this function effectively. The carboxylic acid can be readily converted into an amide, acyl chloride, or other activated species, while the ester provides a site for hydrolysis followed by subsequent functionalization or can be involved in reactions such as Claisen condensations.

This differential reactivity is crucial for a stepwise synthetic strategy. For example, the carboxylic acid can be coupled with an amine using standard peptide coupling reagents, leaving the C4-ester untouched for a later-stage transformation. Conversely, selective hydrolysis of the ester under basic conditions, while the carboxylic acid is protected, would allow for functionalization at the C4-position first. This modular approach enables the controlled construction of polyfunctional molecules where the quinoline core serves as a rigid scaffold. While specific examples detailing the use of this compound in complex modular syntheses are not extensively documented, the utility of the broader class of 2,4-disubstituted quinolines is well-established for creating diverse molecular architectures. researchgate.net

Quinoline-4-carboxylic acid derivatives are foundational intermediates in the synthesis of various pharmaceutical and agrochemical agents. researchgate.net The parent compound, quinoline-2,4-dicarboxylic acid, is explicitly noted as a building block for such applications. myskinrecipes.com The diester and mono-ester derivatives, including this compound, serve as key precursors for more elaborate molecules. For example, the synthesis of 2-aryl-quinoline-4-carboxylic acids, a class of compounds investigated for various therapeutic applications, often starts from precursors like substituted anilines and pyruvic acid. acs.org Subsequent esterification, such as the conversion to a methyl ester, is a common step to facilitate further synthetic transformations or to modify physicochemical properties. nih.gov

In a synthetic context, this compound could be utilized in the preparation of imidazolinone herbicides. The synthesis of certain herbicidal 2-(2-imidazolin-2-yl)quinoline compounds relies on quinoline-2,3-dicarboxylic acid anhydrides as key intermediates. google.com By analogy, the functional groups on this compound provide the necessary handles to build similarly complex heterocyclic systems fused or attached to the quinoline core, making it a valuable intermediate for the agrochemical industry.

Precursor Class Synthetic Transformation Example Potential Intermediate Application
Quinoline-4-Carboxylic AcidsEsterification with methyl iodideModification for subsequent coupling reactions nih.gov
Quinoline-2,4-Dicarboxylic AcidsAmide formation at one carboxyl groupBuilding block for polyamides or complex heterocycles
2-Aryl-Quinoline-4-Carboxylic AcidsDoebner reaction from anilines, aldehydes, and pyruvic acidPrecursors for SIRT3 inhibitors acs.orgfrontiersin.org

Ligand Design and Coordination Chemistry Applications

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate and ester moieties make this compound an excellent candidate for a multidentate ligand in coordination chemistry. N-heterocyclic polycarboxylic acids are particularly effective in forming stable complexes with a wide range of metal ions. nih.gov The parent compound, quinoline-2,4-dicarboxylic acid, has been successfully used as a bridging-chelating building block to construct three-dimensional coordination polymers with lanthanide ions such as Nd(III), Eu(III), and Tb(III). nih.gov This demonstrates the capacity of the quinoline-2,4-dicarboxylate scaffold to organize metal centers into extended, functional networks.

Ruthenium(II) complexes containing polypyridyl ligands, including quinoline derivatives, are of immense interest due to their photophysical and electrochemical properties. The coordination chemistry of pyridine-quinoline based ligands with Ruthenium(II) p-cymene (B1678584) fragments has been explored, yielding complexes with defined geometries and potential applications. nih.govmdpi.commdpi.com

Specifically, ligands featuring pending -COOH and -COOMe groups on the quinoline ring have been synthesized and complexed with ruthenium. mdpi.com this compound, with its N,O-chelating bite, is structurally suited to form stable, distorted octahedral "piano-stool" complexes with a [Ru(η⁶-arene)] fragment. In such a complex, the quinoline nitrogen and the oxygen of the C2-carboxylate would bind to the ruthenium center, creating a stable five-membered chelate ring. The C4-methoxycarbonyl group would remain as a pendant arm, available for post-coordination modification.

Table of Representative Ruthenium(II) Complexes with Related Ligands

Ligand Type Ruthenium Precursor Resulting Complex Geometry Reference
Pyridine-quinoline [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ Distorted Octahedral nih.gov
Pyridine-quinoline with -CO₂Me group [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ Three-legged piano-stool mdpi.com

Metal complexes derived from quinoline-based ligands have shown significant promise in catalysis. For instance, Ruthenium p-cymene complexes bearing pyridine-quinoline ligands have been demonstrated to be efficient catalysts for transfer hydrogenation reactions, such as the reduction of acetophenone (B1666503) to 1-phenylethanol. nih.gov The electronic and steric properties of the ligand play a crucial role in the activity and selectivity of the catalyst.

While direct catalytic applications of a complex with this compound are not specifically reported, its structural features suggest high potential. The electron-withdrawing nature of the carboxyl and ester groups can modulate the electronic properties of the metal center, influencing its catalytic activity. Furthermore, the pendant C4-ester group could be used to immobilize the catalytic complex onto a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry. nih.gov Copper complexes with chiral quinoline-2-carboxylic acid units have also been developed for enantioselective oxidative coupling reactions, further underscoring the utility of this ligand class in catalysis. acs.org

Precursors for Functional Materials (e.g., sensors, dyes, excluding specific material properties)

The rigid, planar, and aromatic structure of the quinoline ring system makes it an ideal platform for the construction of functional organic materials, including fluorescent dyes and chemical sensors. The synthesis of quinoline dicarboxylic esters has been explored specifically for the development of biocompatible fluorescent tags. nih.gov These studies show that by attaching electron-donating or electron-withdrawing groups to the quinoline core, the photophysical properties can be systematically tuned.

This compound serves as a valuable precursor in this context. The two functional groups allow for its incorporation into larger polymeric structures or for attachment to other chromophores or receptor units. For example, the carboxylic acid could be used to anchor the molecule to a metal oxide surface for a sensor application, while the ester could be modified to fine-tune solubility or other material properties. The inherent ability of the quinoline-2,4-dicarboxylate structure to act as a chelating agent also makes it a suitable precursor for fluorescent chemosensors designed for the detection of specific metal ions. myskinrecipes.com

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Carboxy-4-methoxycarbonylquinoline by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the methyl protons of the methoxycarbonyl group. The protons on the benzene (B151609) portion of the quinoline ring would typically appear as a complex multiplet pattern in the downfield region (δ 7.5-8.5 ppm). The proton at position 3, situated between the two electron-withdrawing carboxylic and methoxycarbonyl groups, would likely be observed as a singlet further downfield. The methyl protons of the ester group (-OCH₃) are anticipated to appear as a sharp singlet in the upfield region, typically around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid group would present as a broad singlet at a very downfield chemical shift (δ > 10-12 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the carboxylic acid and the ester are expected at the most downfield positions (δ > 160 ppm). The aromatic carbons of the quinoline ring would generate a series of signals in the δ 120-150 ppm range. The carbon of the methyl group in the methoxycarbonyl substituent would be found in the upfield region of the spectrum (typically δ 50-55 ppm).

2D-NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY would reveal the coupling relationships between adjacent protons within the aromatic spin systems, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Expected ¹H NMR Data
Functional Group Anticipated Chemical Shift (δ, ppm)
Aromatic-H (Quinoline)7.5 - 8.5
H-3 (Quinoline)> 8.5
-OCH₃ (Ester)3.9 - 4.1
-COOH (Carboxylic Acid)> 10
Expected ¹³C NMR Data
Functional Group Anticipated Chemical Shift (δ, ppm)
C=O (Ester & Acid)> 160
Aromatic-C (Quinoline)120 - 150
-OCH₃ (Ester)50 - 55

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula. nih.gov

For this compound (C₁₂H₉NO₄), the expected exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally observed mass would then be compared to the calculated mass, with a match within a narrow tolerance (e.g., ± 5 ppm) providing strong evidence for the correct molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum, such as the loss of a methoxy (B1213986) group (-OCH₃) or carbon dioxide (-CO₂), can offer additional structural confirmation. chempap.org

HRMS Data
Molecular Formula C₁₂H₉NO₄
Calculated Exact Mass [M] 231.0532 u
Expected Ion (ESI+) [M+H]⁺
Calculated m/z for [M+H]⁺ 232.0604
Expected Ion (ESI-) [M-H]⁻
Calculated m/z for [M-H]⁻ 230.0460

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the connectivity of atoms in this compound, as well as detailed information on bond lengths, bond angles, and torsional angles.

Growing a suitable single crystal of the compound is a prerequisite for this analysis. Once obtained, the crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. This map reveals the positions of individual atoms, confirming the quinoline core and the substitution pattern. Furthermore, this technique elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid group and potential π-stacking interactions between the quinoline rings.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Tautomerism

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

The FTIR spectrum would be expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group, a result of hydrogen bonding. Two distinct carbonyl (C=O) stretching vibrations would also be prominent: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester group, usually at a slightly higher frequency, around 1720-1740 cm⁻¹. ui.ac.id Aromatic C=C and C-N stretching vibrations would appear in the 1450-1620 cm⁻¹ region, while C-O stretching bands for the ester and carboxylic acid would be observed in the 1100-1300 cm⁻¹ range. The presence of these key bands would confirm the major functional groups within the molecule. FTIR can also be used to investigate the potential for tautomerism, for instance, between neutral and zwitterionic forms in the solid state. researchgate.net

FTIR Data
Functional Group Anticipated Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Ester)1720 - 1740
C=O (Carboxylic Acid)1700 - 1725
C=C, C=N (Aromatic)1450 - 1620
C-O (Ester, Acid)1100 - 1300

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic transitions within the conjugated π-system of the this compound molecule. The quinoline ring system is an extended chromophore, and its absorption of ultraviolet or visible light corresponds to the promotion of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to exhibit multiple absorption bands characteristic of the quinoline core. These bands are generally attributed to π→π* transitions. The presence of the carboxyl and methoxycarbonyl substituents on the quinoline ring can influence the position and intensity of these absorption maxima (λ_max). An extended conjugated system, like that in quinoline derivatives, typically results in absorption at longer wavelengths. mdpi.com While specific absorbance values are not provided, the spectrum would serve as a characteristic fingerprint for the compound's electronic structure.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 2-carboxy-4-methoxycarbonylquinoline, and how do reaction conditions influence yield?

Answer:
The Pfitzinger reaction is a primary method for synthesizing quinoline derivatives like this compound. It involves condensation of isatin with ketones in an alkaline medium (e.g., sodium acetate), yielding intermediates that cyclize under heat . Acylation of methylanthranilate derivatives using methyl malonyl chloride in the presence of triethylamine is another route, followed by base-catalyzed heterocyclization . Key factors affecting yield include:

  • pH control : Alkaline conditions (pH 8–10) optimize cyclization.
  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions like decarboxylation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Advanced Synthesis: How can regioselectivity challenges in quinoline functionalization be addressed during synthesis?

Answer:
Regioselectivity issues arise during electrophilic substitution at the quinoline ring. Strategies include:

  • Directed metalation : Use of directing groups (e.g., methoxy) to guide lithiation or palladium-catalyzed coupling .
  • Protecting groups : Temporary protection of the carboxylic acid moiety with tert-butyl esters to prevent unwanted side reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity by minimizing thermal degradation .

Basic Structural Characterization: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions. The methoxy group appears as a singlet (~δ 3.9 ppm), while the carboxylic proton is typically absent due to exchange broadening (DMSO-d6_6 solvent) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~1250 cm1^{-1} (C-O of methoxy group) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula (C12_{12}H9_{9}NO4_{4}) .

Advanced Structural Analysis: How can single-crystal X-ray diffraction resolve ambiguities in quinoline derivative structures?

Answer:
X-ray crystallography provides unambiguous confirmation of molecular geometry. For example:

  • Space group determination : Monoclinic P21_1/c symmetry is common for quinoline derivatives, with unit cell parameters (e.g., a = 4.1001 Å, b = 15.3464 Å) validated using SHELX software .
  • Hydrogen bonding networks : Chains formed via O-H···N interactions stabilize the crystal lattice, as seen in 2-(4-methylphenyl)quinoline-4-carboxylic acid .
  • Torsion angles : Confirm planarity of the quinoline ring and orientation of substituents .

Data Contradiction: How should researchers address conflicting spectroscopic data for quinoline derivatives?

Answer:

  • Cross-validation : Combine 1^1H-13^{13}C HSQC and HMBC NMR to resolve overlapping signals .
  • X-ray validation : Use crystallographic data to confirm substituent positions if NMR is inconclusive .
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations .

Basic Biological Screening: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Answer:

  • MIC (Minimum Inhibitory Concentration) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced SAR Studies: How does substituent modification impact the anticancer activity of quinoline derivatives?

Answer:

  • Electron-withdrawing groups : Methoxy and carboxyl groups enhance DNA intercalation by increasing planarity and charge distribution .
  • Hydrophobic substituents : Methyl or phenyl groups at position 2 improve membrane permeability .
  • Chelation potential : Carboxylic acid moieties enable metal-binding, which can induce oxidative stress in cancer cells .

Analytical Quantification: What chromatographic methods are optimal for quantifying this compound in reaction mixtures?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .
  • LC-MS : ESI+ mode for ionization, monitoring m/z 232.1 ([M+H]+^+) with a retention time of 6.2 minutes .
  • Validation : Ensure linearity (R2^2 > 0.99) across 0.1–100 µg/mL and recovery >95% .

Advanced Purification: What challenges arise during crystallization of this compound, and how can they be mitigated?

Answer:

  • Low solubility : Recrystallize from ethanol/water (8:2) at 4°C to enhance crystal growth .
  • Polymorphism : Screen solvents (e.g., DMSO, acetone) to isolate the thermodynamically stable form .
  • Impurity removal : Use preparative HPLC with a phenyl-hexyl column to separate regioisomers .

Computational Modeling: How can molecular docking predict the binding affinity of this compound to biological targets?

Answer:

  • Target selection : Prioritize proteins like topoisomerase II or EGFR kinase based on structural homology .
  • Docking software : Use AutoDock Vina with Lamarckian genetic algorithms. Parameters: grid size 60 Å, exhaustiveness 100 .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50_{50} values from enzyme inhibition assays .

Stability Studies: What degradation pathways are observed for this compound under accelerated storage conditions?

Answer:

  • Hydrolysis : Carboxylic acid group degrades in aqueous buffers (pH < 3 or > 10) to form quinoline alcohols .
  • Photolysis : UV exposure (λ = 254 nm) induces ring-opening reactions, detected via LC-MS .
  • Mitigation : Store at –20°C in amber vials under nitrogen atmosphere .

Advanced Mechanistic Studies: How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of quinoline carboxylation?

Answer:

  • Deuterium labeling : Replace H2_2O with D2_2O to study proton transfer steps in Pfitzinger reactions .
  • 13^{13}C tracing : Monitor carboxylation using NaH13^{13}CO3_3 to confirm CO2_2 incorporation .
  • Computational analysis : Compare KIE values with DFT-calculated transition states to identify rate-limiting steps .

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